molecular formula C7H7F3O3 B159714 Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- CAS No. 135813-43-3

Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-

Cat. No.: B159714
CAS No.: 135813-43-3
M. Wt: 196.12 g/mol
InChI Key: SFTNDCMCHWAOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-: is a synthetic organic compound that features a trifluoromethyl group attached to an ethanone backbone. The presence of the 1,4-dioxin ring structure adds to its unique chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- typically involves the following steps:

    Formation of the 1,4-dioxin ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the ethanone moiety: This can be done through various acylation reactions, such as Friedel-Crafts acylation, using ethanoyl chloride or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale cyclization reactions: using continuous flow reactors to ensure consistent product quality.

    Efficient trifluoromethylation: using cost-effective and scalable reagents.

    Optimization of reaction conditions: to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the dioxin ring.

    Reduction: Reduction reactions may target the carbonyl group of the ethanone moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Alcohols or alkanes.

    Substitution products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules. Biology Medicine : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Industry : Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The dioxin ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-
  • Ethanone, 1-(5,6-dihydro-1,4-dioxin-2-yl)-2,2,2-trifluoro-

Uniqueness

The presence of the 3-methyl group on the dioxin ring distinguishes Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- from its analogs, potentially altering its chemical reactivity and biological activity.

Properties

CAS No.

135813-43-3

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)ethanone

InChI

InChI=1S/C7H7F3O3/c1-4-5(13-3-2-12-4)6(11)7(8,9)10/h2-3H2,1H3

InChI Key

SFTNDCMCHWAOIM-UHFFFAOYSA-N

SMILES

CC1=C(OCCO1)C(=O)C(F)(F)F

Canonical SMILES

CC1=C(OCCO1)C(=O)C(F)(F)F

Synonyms

Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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